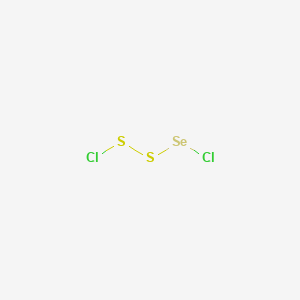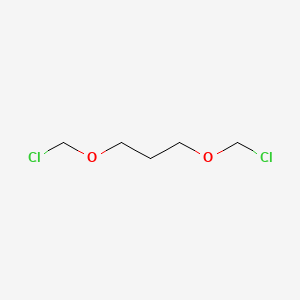
N,N-Dipropan-2-ylphosphoramidic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(diisopropylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(diisopropylamino)phosphine oxide typically involves the reaction of diisopropylamine with a difluorophosphine precursor. One common method is the oxidation of difluoro(diisopropylamino)phosphine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.
Industrial Production Methods
Industrial production of difluoro(diisopropylamino)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(diisopropylamino)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Difluoro(diisopropylamino)phosphine.
Substitution: Various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Difluoro(diisopropylamino)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of difluoro(diisopropylamino)phosphine oxide involves its interaction with molecular targets through its phosphorus and amino groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoro(diethylamino)phosphine oxide
- Difluoro(dimethylamino)phosphine oxide
- Difluoro(diphenylamino)phosphine oxide
Uniqueness
Difluoro(diisopropylamino)phosphine oxide is unique due to its specific structural features, such as the presence of diisopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
141102-73-0 |
|---|---|
Molekularformel |
C6H14F2NOP |
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
N-difluorophosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14F2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 |
InChI-Schlüssel |
QPNNPJRNRSAKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

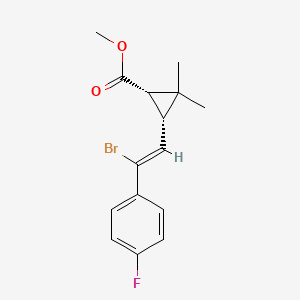
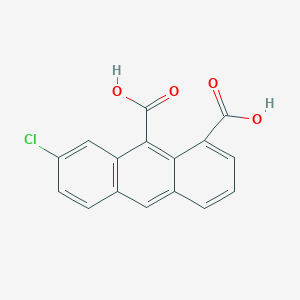
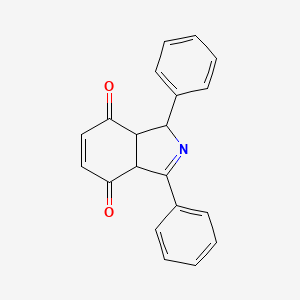

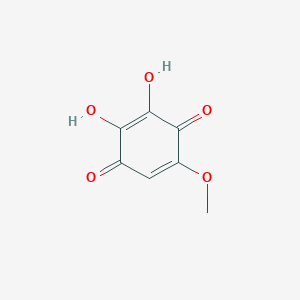
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
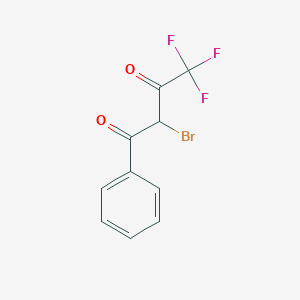
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
